molecular formula C9H17N B1660054 2-Methyl-2-norbornanemethylamine CAS No. 7106-00-5

2-Methyl-2-norbornanemethylamine

Cat. No.: B1660054
CAS No.: 7106-00-5
M. Wt: 139.24 g/mol
InChI Key: GJHFRDYBLIBCHI-UHFFFAOYSA-N
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Description

2-Methyl-2-norbornanemethylamine is a bicyclic organic compound derived from the norbornane (bicyclo[2.2.1]heptane) framework. Its structure features a methyl group and a methylamine (-CH2NH2) substituent both attached to the bridgehead carbon at position 2 of the norbornane ring (Figure 1).

Properties

IUPAC Name

(2-methyl-2-bicyclo[2.2.1]heptanyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJHFRDYBLIBCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC1C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00991348
Record name 1-(2-Methylbicyclo[2.2.1]heptan-2-yl)methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID00991348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7106-00-5
Record name 2-Norbornanemethylamine, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007106005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methylbicyclo[2.2.1]heptan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-norbornanemethylamine can be achieved through several methods. One common approach involves the reaction of 2-norbornanone with methylamine. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-norbornanemethylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Mechanism of Action

The mechanism of action of 2-Methyl-2-norbornanemethylamine involves its interaction with various molecular targets and pathways. In biological systems, it may act by binding to specific receptors or enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues and Key Differences

The following compounds share structural similarities with 2-Methyl-2-norbornanemethylamine, differing in substituent patterns, ring saturation, or functional groups:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents/Functional Groups Ring Saturation Key Properties/Applications References
This compound C9H17N -CH3 and -CH2NH2 at position 2 Saturated Hypothesized rigidity; potential CNS activity*
N-Methylnorbornan-2-amine C8H15N -CH3 attached to N at position 2 Saturated Used in stereochemical studies; moderate basicity
Mecamylamine C11H21N N,2,3,3-Tetramethyl substituents Saturated Nicotinic acetylcholine receptor antagonist; antihypertensive drug
5-Norbornene-2-methylamine C8H13N -CH2NH2 at position 2; double bond Unsaturated Precursor in polymer chemistry (e.g., GelNb synthesis)
N-Phenethyl-2-norbornanamine C15H21N -CH2CH2C6H5 at N; -NH2 at position 2 Saturated Enhanced lipophilicity; potential CNS penetration

*Note: Hypothetical properties inferred from analogs.

2.2 Detailed Analysis
2.2.1 N-Methylnorbornan-2-amine (C8H15N)
  • Structure: Features a single methyl group attached to the nitrogen atom at position 2 of the saturated norbornane ring.
  • Comparison: Unlike this compound, this compound lacks the additional methyl group on the bridgehead carbon, reducing steric hindrance. Its simpler structure makes it a model for studying norbornane-based amines in crystallography and NMR spectroscopy .
2.2.2 Mecamylamine (C11H21N)
  • Structure: Contains four methyl groups (N,2,3,3-tetramethyl substitution) on the norbornane skeleton.
  • Comparison: The extensive methylation increases hydrophobicity and steric bulk, enabling selective binding to nicotinic receptors. This highlights how substituent patterns on the norbornane framework critically influence bioactivity, a principle relevant to designing derivatives of this compound .
2.2.3 5-Norbornene-2-methylamine (C8H13N)
  • Structure: An unsaturated analog with a double bond in the norbornene ring and an aminomethyl group at position 2.
  • Comparison: The unsaturated ring enhances reactivity, making it suitable for click chemistry applications (e.g., Diels-Alder reactions). This contrasts with the saturated this compound, which prioritizes conformational stability over reactivity .
2.2.4 N-Phenethyl-2-norbornanamine (C15H21N)
  • Structure : Incorporates a phenethyl group (-CH2CH2C6H5) on the amine nitrogen.
  • Comparison: The aromatic substituent significantly increases lipophilicity, suggesting that this compound’s methyl groups may balance hydrophobicity and steric effects for targeted drug delivery .
2.3 Physicochemical Properties

While explicit data for this compound are scarce, inferences can be drawn from analogs:

  • Molecular Weight : ~139.24 g/mol (estimated from C9H17N).
  • Boiling Point: Likely higher than 2-Methylnorbornane (127°C, C8H14) due to polar amine groups .
  • Solubility : Expected to be sparingly soluble in water but soluble in organic solvents, similar to Mecamylamine .

Biological Activity

2-Methyl-2-norbornanemethylamine (CAS No. 7106-00-5) is an organic compound characterized by its unique norbornane ring structure, which is substituted with a methyl group and a methylamine group. Its molecular formula is C9H17NC_9H_{17}N. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities.

PropertyDetails
Molecular Formula C9H17N
Molecular Weight 141.24 g/mol
IUPAC Name (2-methyl-2-bicyclo[2.2.1]heptanyl)methanamine
InChI Key GJHFRDYBLIBCHI-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the reaction of 2-norbornanone with methylamine. The process can be summarized as follows:

  • Formation of 2-norbornanone : This can be synthesized through the hydration of norbornene using sulfuric acid as a catalyst.
  • Reaction with Methylamine : The resulting 2-norbornanone is reacted with methylamine under controlled conditions.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic applications, particularly in the fields of pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in critical cellular processes. The specific mechanisms are still under investigation, but it is believed that the compound may influence:

  • Signal Transduction : Modulating pathways that control cell communication.
  • Gene Expression : Affecting the transcriptional activity of genes.
  • Metabolic Pathways : Influencing metabolic processes through enzyme interaction.

Case Studies and Research Findings

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, potentially making them candidates for further development as anticancer agents.
    • In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, although the exact pathways remain to be elucidated.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against several bacterial strains. Research indicates that it may inhibit bacterial growth through disruption of cell membrane integrity.
  • Pharmaceutical Intermediate : Its structural uniqueness makes it a valuable intermediate in the synthesis of more complex bioactive compounds, which may have enhanced pharmacological properties.

Comparative Analysis with Similar Compounds

To better understand the potential and uniqueness of this compound, it is useful to compare it with related compounds:

CompoundStructure TypeNotable Properties
MethylaminePrimary amineSimple structure, lower reactivity
DimethylamineSecondary amineIncreased steric hindrance
TrimethylamineTertiary amineGreater steric bulk, different reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-norbornanemethylamine
Reactant of Route 2
2-Methyl-2-norbornanemethylamine

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